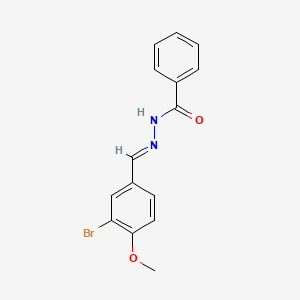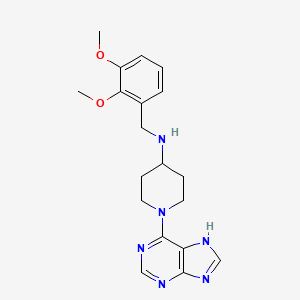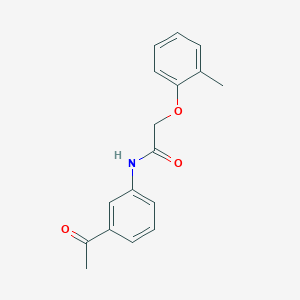![molecular formula C17H19N3O4 B5588573 4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)
4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of compounds that often exhibit pharmacological activity, making them subjects of interest in drug development, especially for central nervous system (CNS) disorders. Compounds with piperazine cores are frequently explored for their potential therapeutic benefits due to their structural versatility and ability to interact with various biological targets.
Synthesis Analysis
Synthesis of similar compounds involves multi-step processes starting from basic chemical precursors. For instance, Kumar et al. (2017) detailed the synthesis of novel piperazine derivatives through a series of reactions including Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, followed by Mannich’s reaction to produce the desired products. These methods highlight the complex nature of synthesizing such compounds, which could be adapted to synthesize the compound (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule is confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present, crucial for understanding the compound's potential interactions and reactivity (Kossakowski et al., 2008).
Chemical Reactions and Properties
Compounds containing piperazine and isoxazole rings engage in a variety of chemical reactions, contributing to their chemical diversity and potential for pharmacological activity. The reactivity of these compounds can be altered by substituting different functional groups, enabling the design of molecules with specific properties and activities. The synthesis and functionalization steps often involve nucleophilic substitutions, cyclizations, and Mannich reactions (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be determined through analytical techniques like X-ray crystallography. These properties are essential for understanding the compound's behavior in biological systems and its suitability for drug development (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activity, are closely linked to the compound's structure. For example, the presence of the isoxazole ring and piperazine moiety can significantly impact the compound's ability to interact with biological targets, influencing its pharmacological profile. Studies on similar compounds have explored their potential as CNS agents, highlighting the importance of chemical properties in determining therapeutic potential (Mokrosz et al., 1994).
Propriétés
IUPAC Name |
5-[3-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-2-4-13(5-3-12)20-9-8-19(11-17(20)23)16(22)7-6-14-10-15(21)18-24-14/h2-5,10H,6-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQPLTDKPZINNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCC3=CC(=O)NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)


![1-tert-butyl-4-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5588536.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)
![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)
![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)

![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)